![molecular formula C16H15N5O4S2 B2928727 N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428347-62-9](/img/structure/B2928727.png)
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a sulfamoyl group, a phenyl ring, and a pyrazolo[5,1-b][1,3]oxazine-3-carboxamide group . These functional groups suggest that the compound could have a variety of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring, for example, is a five-membered ring containing nitrogen and sulfur atoms . The pyrazolo[5,1-b][1,3]oxazine-3-carboxamide group is another complex ring structure present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like sulfamoyl could impact its solubility in different solvents .科学的研究の応用
Antibacterial Activity
This compound has shown promise as an antibacterial agent. The combination of thiazole and sulfonamide groups within its structure contributes to its antibacterial properties. Research indicates that derivatives of this compound can exhibit potent activity against both Gram-negative and Gram-positive bacteria . This could lead to the development of new antibiotics, especially for strains that are resistant to current treatments.
Hybrid Antimicrobial Therapeutics
The compound’s ability to act in conjunction with cell-penetrating peptides, like octaarginine, suggests its use in hybrid antimicrobial strategies . These strategies can enhance the effectiveness of existing antimicrobial agents and provide a novel approach to combat bacterial infections.
Drug-Peptide Complexes
The compound forms complexes with cell-penetrating peptides, which display distinctive modes of action not seen when the drug or peptide is used alone . This suggests a potential application in designing drug delivery systems that can more effectively target bacterial cells.
Anti-MRSA Activity
Given the compound’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA), it could be instrumental in the fight against this challenging and dangerous infection . The compound could be part of a treatment regimen for infections where MRSA is a known or suspected pathogen.
Fast-Acting Antibacterial Agent
The compound, especially when used in a complex with octaarginine, has shown faster killing kinetics towards bacterial cells . This rapid action could be crucial in acute infection scenarios where time is of the essence.
Low Haemolytic Activity
An important consideration in drug development is the safety profile of the compound. This compound, when complexed with octaarginine, has demonstrated negligible haemolytic activity towards human red blood cells (RBCs) . This suggests that it could be safer for human use, with a lower risk of causing damage to RBCs.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S2/c22-14(13-10-18-21-7-1-8-25-15(13)21)19-11-2-4-12(5-3-11)27(23,24)20-16-17-6-9-26-16/h2-6,9-10H,1,7-8H2,(H,17,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVIQYYYONGQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。